4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione
Description
4-[(pyridin-3-yl)methyl]-1lambda⁶-thiomorpholine-1,1-dione is a sulfone-containing heterocyclic compound featuring a thiomorpholine-1,1-dione core substituted with a pyridin-3-ylmethyl group. The lambda⁶ notation indicates the sulfone group (S=O₂), which enhances polarity and influences electronic properties. Its pyridine moiety may facilitate hydrogen bonding or π-π interactions, while the sulfone group could improve metabolic stability compared to non-oxidized thiomorpholines .
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)6-4-12(5-7-15)9-10-2-1-3-11-8-10/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBFLZSKGWYIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with a pyridin-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The pyridin-3-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with varying oxidation states.
Substitution: Various substituted thiomorpholine derivatives depending on the nature of the substituent.
Scientific Research Applications
4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Key Differences:
- Sulfur Oxidation State: The target compound and 4-(pentan-3-yl)-derivative are sulfones, while the nitro-pyridyl compound retains a thioether (non-oxidized sulfur). Sulfones exhibit higher polarity and oxidative stability .
Physicochemical Properties
- Polarity/Solubility: The sulfone group increases water solubility compared to thioethers. However, the pyridin-3-ylmethyl substituent may reduce solubility relative to aliphatic derivatives like 4-(pentan-3-yl)-thiomorpholine-1,1-dione.
- Molecular Weight: The nitro-pyridyl-piperidyl derivative (C₁₅H₂₁N₃O₂S, MW = 331.4 g/mol) is heavier than the target compound (C₁₀H₁₂N₂O₂S, MW = 240.3 g/mol), influencing bioavailability .
Spectral Data and Characterization
- Nitro-Pyridyl Derivative : ¹H NMR (DMSO-d₆, 600 MHz): δ 7.42 (dd, J = 9.22, 3.07 Hz, 1H, aromatic), 8.08–8.20 (d, 2H, nitro-aromatic). The nitro group deshields adjacent protons.
- Target Compound: Expected aromatic signals for pyridine (δ 7.0–8.5 ppm) and sulfone-related shifts (e.g., SO₂ near δ 3.0–4.0 ppm for adjacent CH₂ groups).
Biological Activity
4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiomorpholine ring and a pyridin-3-ylmethyl substituent, suggest it may possess various biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2S |
| Molar Mass | 224.28 g/mol |
| CAS Number | 477858-25-6 |
| IUPAC Name | 4-(pyridin-3-ylmethyl)-1lambda6-thiomorpholine-1,1-dione |
Synthesis
The synthesis of this compound typically involves the reaction of thiomorpholine with a pyridin-3-ylmethyl halide under basic conditions. Common solvents used include dichloromethane or tetrahydrofuran, with bases such as potassium carbonate facilitating the nucleophilic substitution reaction.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at low concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for different strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .
The proposed mechanism of action for the biological activity of this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It can bind to receptors that modulate cell signaling pathways, leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent response with significant bacterial growth inhibition observed at concentrations above the MIC .
Study 2: Anticancer Research
A recent study focused on the anticancer effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that treatment with the compound led to a reduction in cell viability by approximately 70% at concentrations of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells .
Comparative Analysis
To understand its biological significance better, a comparison with similar compounds was made:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-(pyridin-3-yl)methyl-thiomorpholine | Moderate | High |
| N,N′-Di(pyridine-4-yl)-pyridine | Low | Moderate |
| Lansoprazole related compounds | Low | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
